4-[2-(2-Chloro-6-fluorophenyl)acetamido]benzamide
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Overview
Description
4-[2-(2-Chloro-6-fluorophenyl)acetamido]benzamide is a chemical compound with a molecular formula of C15H11ClFNO3 It is known for its unique structure, which includes a chloro-fluorophenyl group and an acetamido-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chloro-6-fluorophenyl)acetamido]benzamide typically involves the reaction of 2-chloro-6-fluorophenylacetic acid with 4-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chloro-6-fluorophenyl)acetamido]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[2-(2-Chloro-6-fluorophenyl)acetamido]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chloro-6-fluorophenyl)acetamido]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Chloro-6-fluorophenyl)acetamido]benzoic acid
- 2-Chloro-6-fluorophenylacetic acid
- Ethyl 2-chloro-6-fluorophenyl acetate
Uniqueness
4-[2-(2-Chloro-6-fluorophenyl)acetamido]benzamide is unique due to its specific combination of chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H12ClFN2O2 |
---|---|
Molecular Weight |
306.72 g/mol |
IUPAC Name |
4-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-2-1-3-13(17)11(12)8-14(20)19-10-6-4-9(5-7-10)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20) |
InChI Key |
UNOBUPWNLOUXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C(=O)N)F |
Origin of Product |
United States |
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